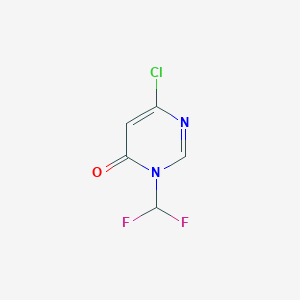
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one typically involves the use of organolithium reagents. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyrimidine undergoes substitution with an organolithium reagent . The reaction conditions often include low temperatures (e.g., -78°C) and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: This is a common reaction for pyrimidine derivatives, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Substitution Reactions: These can involve the replacement of the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents, N-methylpiperazine, and other nucleophiles are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Agrochemicals: This compound is explored for its potential as a fungicide and herbicide due to its biological activity.
Biological Research: It serves as a tool for studying the biochemical pathways involving pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors, disrupting normal biological processes . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of both chlorine and difluoromethyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug development and agrochemical research.
Propriétés
Formule moléculaire |
C5H3ClF2N2O |
|---|---|
Poids moléculaire |
180.54 g/mol |
Nom IUPAC |
6-chloro-3-(difluoromethyl)pyrimidin-4-one |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-1-4(11)10(2-9-3)5(7)8/h1-2,5H |
Clé InChI |
IVTVNSBRWSSOJH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN(C1=O)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



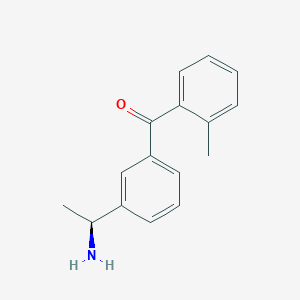


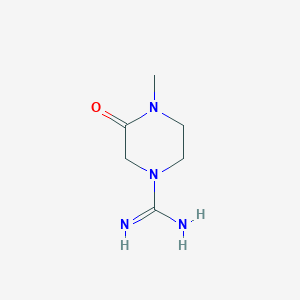
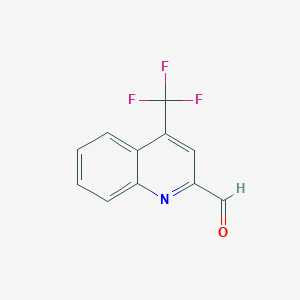
![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
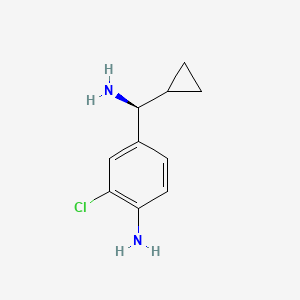

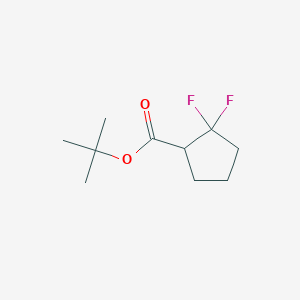
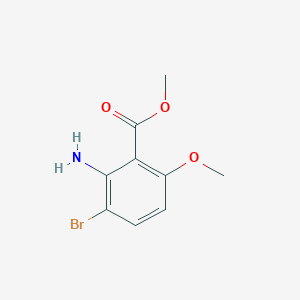
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
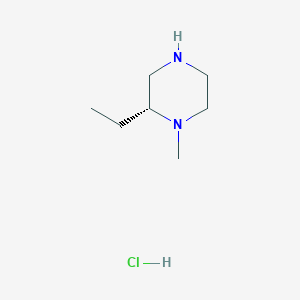
![1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
